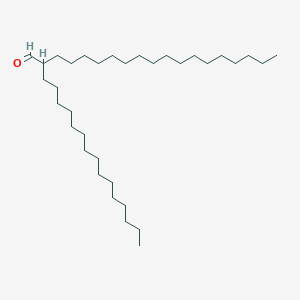
2-Pentadecylnonadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecylnonadecanal is a long-chain aldehyde that belongs to the class of pheromones. It is used by insects to communicate with each other for mating and locating food sources. The compound has been synthesized by scientists for research purposes and has shown potential in various scientific fields.
Mechanism of Action
The mechanism of action of 2-Pentadecylnonadecanal is not well understood. However, it is believed to work by mimicking the natural pheromones produced by insects. This, in turn, attracts insects and disrupts their mating behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it is believed to have a significant impact on the reproductive behavior of insects.
Advantages and Limitations for Lab Experiments
The use of 2-Pentadecylnonadecanal in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. However, the compound has limitations in terms of its effectiveness in disrupting the mating behavior of insects. In addition, the compound is expensive to produce and may not be suitable for large-scale applications.
Future Directions
There are several future directions for the use of 2-Pentadecylnonadecanal in scientific research. One potential application is in the development of more effective insecticides and pheromone traps. The compound may also be useful in the study of other insect behaviors, such as feeding and migration. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
In conclusion, this compound is a complex compound that has shown potential in various scientific fields. Its synthesis method is complex, and its mechanism of action is not well understood. However, it has been extensively studied for its potential applications in the field of insect behavior and may have future applications in the development of insecticides and pheromone traps. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesis Methods
The synthesis of 2-Pentadecylnonadecanal is a complex process that involves several steps. The initial step involves the preparation of a precursor molecule, which is then subjected to a series of reactions to yield the final product. The most common method of synthesis involves the use of Grignard reagents, which react with the precursor molecule to form the desired product.
Scientific Research Applications
2-Pentadecylnonadecanal has been extensively studied for its potential applications in various scientific fields. It has been found to be useful in the field of insect behavior, where it can be used to study the mating behavior of insects. The compound has also been studied for its potential use in the development of insecticides and pheromone traps.
Properties
IUPAC Name |
2-pentadecylnonadecanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMLOGKUBFCFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601636 |
Source


|
| Record name | 2-Pentadecylnonadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922163-84-6 |
Source


|
| Record name | 2-Pentadecylnonadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(bis(2-hydroxyethyl)amino)ethanol; (4E)-4-[(2-hydroxy-5-methyl-phenyl)hydrazinylidene]-3-oxo-naphthalene-1-sulfonic acid](/img/structure/B3058773.png)

![(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B3058777.png)
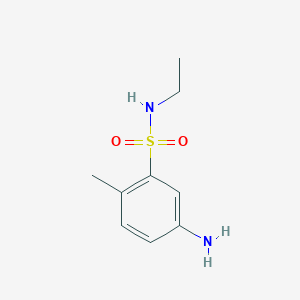
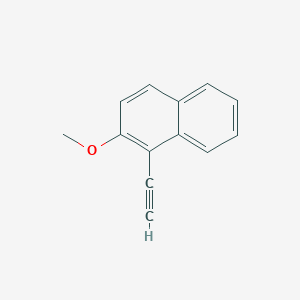

![4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol](/img/structure/B3058783.png)
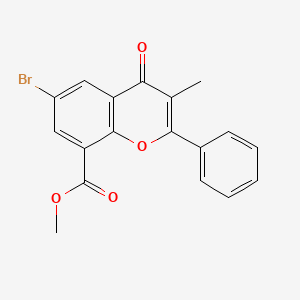
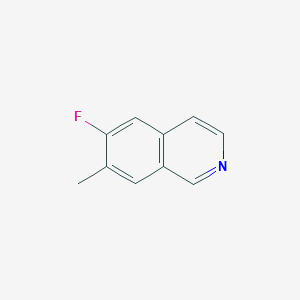

![N-[3-(aminomethyl)phenyl]butanamide](/img/structure/B3058791.png)
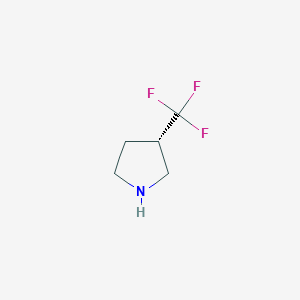
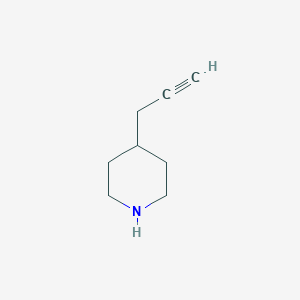
![4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B3058795.png)
